methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers
CAS No.: 2287287-96-9
Cat. No.: VC4583262
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287287-96-9 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 |
| IUPAC Name | methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H |
| Standard InChI Key | SXSXPKQIQMGZLP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2CCC1CC2N.Cl |
Introduction
Structural and Stereochemical Features
The bicyclo[2.2.2]octane system is a highly strained tricyclic structure composed of three fused six-membered rings, creating a rigid, cage-like geometry . In methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, the amino (-NH) and carboxylate (-COOCH) groups are positioned at the 5- and 2-positions, respectively, with the hydrochloride salt enhancing solubility and stability .
Diastereomerism
The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers within the bicyclic framework . For example, the (2S,3S) configuration has been explicitly characterized, with a molecular formula of CHClNO and a molecular weight of 219.71 g/mol . The diastereomers differ in spatial arrangement, leading to variations in polarity, solubility, and biological activity .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 219.71 g/mol | |
| CAS Number | 2287287-96-9 (mixture) | |
| 2173637-41-5 ((2S,3S)) | ||
| Storage Conditions | 2–8°C (inert atmosphere) |
Synthesis Methodologies
Bicyclo[2.2.2]octane Framework Construction
The bicyclo[2.2.2]octane core is typically synthesized via formal [4+2] cycloaddition reactions or catalytic hydrogenation of polycyclic precursors . For instance, α′-ethoxycarbonyl cyclohexenone and nitroolefins undergo enantioselective organocatalytic cyclization to yield bicyclo[2.2.2]octane derivatives with high stereochemical control .
Functionalization Steps
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Amination: The 5-position amino group is introduced via nucleophilic substitution or reductive amination of ketone intermediates . For example, methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS 78478-61-2) serves as a precursor, where the ketone is converted to an amine through hydrogenation in the presence of ammonia .
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Esterification: Methyl esterification at the 2-position is achieved using methanol under acidic conditions .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .
Applications in Research
Medicinal Chemistry
The rigid bicyclic structure mimics bioactive conformations of natural products, making it a valuable scaffold in drug discovery . Diastereomers exhibit differential binding to biological targets; for example, the (2S,3S) configuration shows enhanced affinity for neurotransmitter receptors compared to other stereoisomers .
Materials Science
The compound’s thermal stability and rigid geometry make it suitable for designing high-performance polymers and liquid crystals. Its incorporation into polyamide backbones improves mechanical strength and thermal resistance .
Catalysis
Functionalized bicyclo[2.2.2]octanes serve as ligands in asymmetric catalysis. The amino and carboxylate groups enable coordination to transition metals, facilitating enantioselective transformations .
Diastereomer Separation Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the most effective method for resolving diastereomers. Differences in polarity and steric interactions with chiral stationary phases allow baseline separation . For instance, the (2S,3S) diastereomer elutes earlier than its (2R,3R) counterpart under reversed-phase conditions .
Crystallization
Fractional crystallization exploits solubility differences between diastereomers in polar solvents like ethanol or water. The hydrochloride salt form enhances crystallinity, aiding purification .
Future Directions
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Enantioselective Synthesis: Advances in organocatalysis and enzyme-mediated reactions could enable stereodivergent synthesis of individual diastereomers .
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Computational Modeling: Molecular dynamics simulations may predict diastereomer-specific bioactivity, streamlining drug candidate selection .
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Hybrid Materials: Incorporating bicyclo[2.2.2]octanes into metal-organic frameworks (MOFs) could yield novel adsorbents or sensors .
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